N-(furan-2-ylmethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-17(20-11-15-7-4-10-27-15)8-9-23-13-21-18-16(19(23)26)12-22-24(18)14-5-2-1-3-6-14/h1-7,10,12-13H,8-9,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZCMEVIJVGCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and structural characteristics.
Chemical Structure and Properties
The compound features a furan moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
Key Structural Features
- Furan Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Pyrazolo[3,4-d]pyrimidine Core : Associated with various biological activities, particularly as inhibitors of kinases involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Inhibition of Cell Proliferation : The compound has been shown to inhibit tumor growth effectively. For instance, in MCF-7 models, it significantly reduced cell viability with an IC50 value ranging from 0.3 to 24 µM depending on the specific derivative tested .
- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating intrinsic pathways, leading to DNA fragmentation and cell cycle arrest. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
- Inhibition of Migration : The compound also suppresses cell migration, which is crucial for metastasis, indicating its potential use in preventing cancer spread .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cellular models. This suggests a dual role in treating both cancer and inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity |
|---|---|
| Furan Substituent | Enhances interaction with targets |
| Pyrazolo[3,4-d]pyrimidine Core | Central for anticancer activity |
| Amide Linkage | Increases solubility and stability |
Study 1: Anticancer Efficacy
In a study focusing on the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, this compound was one of the most potent compounds tested against MCF-7 cells. The study reported an IC50 value of 7.6 µM, indicating strong potential as a therapeutic agent against breast cancer .
Study 2: Molecular Docking Studies
Molecular docking studies revealed that this compound binds effectively to the ATP-binding site of EGFR and VEGFR2 kinases. These interactions were validated through computational modeling that predicted favorable binding energies and conformations consistent with known inhibitors .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and challenges in preparing N-(furan-2-ylmethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide?
- Answer : The synthesis typically involves:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization of precursors (e.g., substituted pyrazoles and pyrimidines) under reflux conditions .
- Step 2 : Functionalization of the core with a furan-2-ylmethyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Introduction of the propanamide side chain through amidation or condensation reactions.
- Key Challenges :
- Maintaining regioselectivity during cyclization to avoid byproducts .
- Optimizing pH and temperature (e.g., 60–80°C) to stabilize hydrolysis-prone groups like the 4-oxo moiety .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound confirmed experimentally?
- Answer : A combination of spectroscopic and analytical methods is used:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the furan methylene group (~δ 4.2–4.5 ppm) and pyrimidinone carbonyl (~δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching C₂₀H₁₈N₄O₃) .
- X-ray Crystallography (if applicable): Resolves crystal packing and bond angles .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
- Answer : Prioritize target-agnostic screens:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, Aurora kinases) due to structural similarity to pyrazolopyrimidine-based inhibitors .
- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Answer : Systematic optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst Screening : Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- DOE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, pH, and reagent stoichiometry .
- Example Data :
| Condition | Yield Improvement |
|---|---|
| DMF at 80°C | 65% → 78% |
| Pd/C (5 mol%) | 50% → 85% |
| pH 8.5 (buffer) | Reduced hydrolysis |
Q. How to resolve contradictions in reported biological activity data across studies?
- Answer : Address discrepancies via:
- Assay Standardization : Use identical cell lines, passage numbers, and positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .
- Target Validation : CRISPR/Cas9 knockout of suspected targets (e.g., EGFR) to confirm mechanism .
- Case Study : Conflicting IC₅₀ values (e.g., 2 µM vs. 10 µM in kinase assays) may arise from ATP concentration differences—fix ATP at 1 mM for comparability .
Q. What computational strategies can predict and enhance target specificity of derivatives?
- Answer : Integrate computational and experimental workflows:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., furan vs. thiophene) with activity to prioritize analogs .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable target engagement) .
- Example Workflow :
Screen virtual library of 500 analogs.
Select top 10 candidates with docking scores < -8.0 kcal/mol.
Validate via synthesis and in vitro testing .
Key Methodological Notes
- Avoid Reliance on Single Techniques : Cross-validate NMR data with IR spectroscopy for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Data Reproducibility : Archive reaction parameters (e.g., exact cooling rates during crystallization) in electronic lab notebooks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
